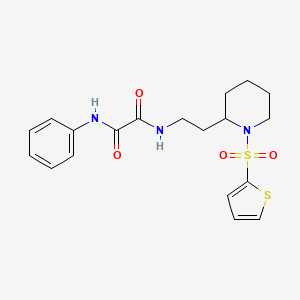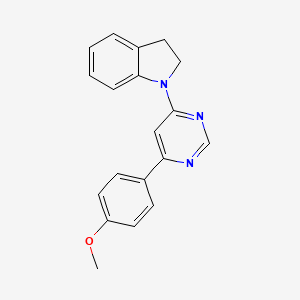![molecular formula C17H13FN4O2 B2543956 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941960-72-1](/img/structure/B2543956.png)
1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPOP is a heterocyclic compound that consists of a pyrrolidinone ring, a pyridine ring, and an oxadiazole ring. This compound possesses several unique properties that make it an attractive candidate for various applications.
作用機序
1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone works by selectively oxidizing amino acid residues in proteins. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone reacts with solvent-exposed amino acid residues, such as methionine and tryptophan, to form sulfoxides and hydroxylated derivatives, respectively. This reaction can be controlled by adjusting the reaction conditions, such as the concentration of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone and the reaction time.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to have several biochemical and physiological effects. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can induce changes in the conformation and stability of proteins, which can affect their function. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can also be used to study protein-protein interactions and protein-ligand binding.
実験室実験の利点と制限
One of the main advantages of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is its selectivity for solvent-exposed amino acid residues. This allows for the selective oxidation of specific amino acid residues in proteins, which can provide valuable information about protein structure and function. However, 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has some limitations, such as its potential to induce protein aggregation and its sensitivity to reaction conditions.
将来の方向性
There are several future directions for the study of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone. One direction is the development of new methods for the selective oxidation of amino acid residues in proteins. Another direction is the application of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone in the study of protein-protein interactions and protein-ligand binding. Additionally, 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone may have potential applications in drug discovery and development, as it can provide valuable information about the structure and function of proteins involved in disease pathways.
合成法
The synthesis of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can be achieved through various methods. One of the most common methods involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 1-(4-fluorophenyl)-2-(2-bromoacetyl)pyrrolidine. This compound is then reacted with hydrazine hydrate to form 1-(4-fluorophenyl)-2-(2-hydrazinylacetyl)pyrrolidine. The final step involves the reaction of this compound with 2-pyridinecarboxylic acid hydrazide to form 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone.
科学的研究の応用
1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is in the field of proteomics. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone has been shown to be an effective tool for the study of protein structure and dynamics. 1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone can be used to selectively oxidize amino acid residues in proteins, which can then be analyzed using mass spectrometry to obtain information about the protein structure and folding.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-12-4-6-13(7-5-12)22-10-11(9-15(22)23)17-20-16(21-24-17)14-3-1-2-8-19-14/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINFPVWJGMJHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)
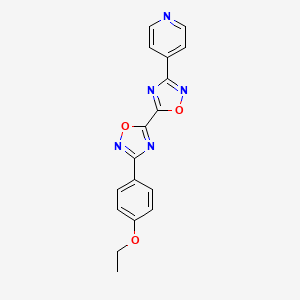
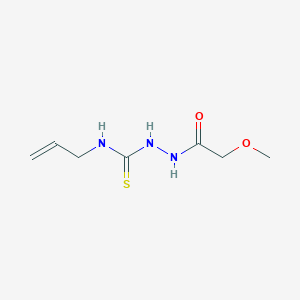

![(1R,2R,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2543882.png)
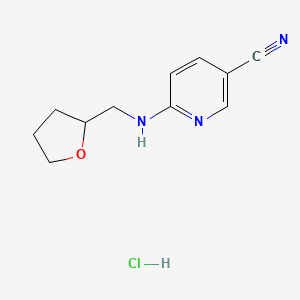
![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2543884.png)
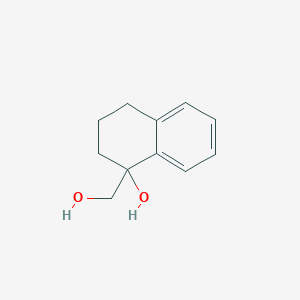
![1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one](/img/structure/B2543889.png)
